molecular formula C11H15NO2S B1336208 3,4-Diethoxybenzothioamide CAS No. 60759-00-4

3,4-Diethoxybenzothioamide

Cat. No.: B1336208
CAS No.: 60759-00-4
M. Wt: 225.31 g/mol
InChI Key: CCDWRZYGBRUZLU-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzothioamide is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol It is a derivative of benzothioamide, characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One practical method for synthesizing 3,4-Diethoxybenzothioamide involves a Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid . This method provides a straightforward approach to obtaining the compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Friedel-Crafts reaction mentioned above can be scaled up for industrial purposes. The use of methanesulfonic acid as a solvent and catalyst ensures efficient production, and the reaction conditions can be optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxybenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The ethoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothioamide derivatives.

Scientific Research Applications

3,4-Diethoxybenzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diethoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzothioamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Diethoxybenzoic acid: Contains a carboxylic acid group instead of a thioamide group.

    3,4-Diethoxybenzaldehyde: Contains an aldehyde group instead of a thioamide group.

Uniqueness

3,4-Diethoxybenzothioamide is unique due to the presence of both ethoxy groups and a thioamide group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .

Biological Activity

3,4-Diethoxybenzothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-diethoxybenzenamine with thiophosgene or a similar thiocarbonyl compound. This process results in the formation of the thioamide functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. For example, a study reported that derivatives of benzothioamide exhibited significant cytotoxic effects on A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of cell cycle progression : The compound has been shown to interfere with key regulatory proteins involved in the cell cycle.
  • Induction of apoptosis : It promotes apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzene ring and the thioamide group significantly affect biological activity:

  • Electron-donating groups : The presence of ethoxy groups enhances lipophilicity and bioavailability.
  • Substituent position : The positioning of substituents on the benzene ring influences binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activity Summary

Activity Cell Line/Target IC50 (µM) Reference
AnticancerA-431<10
AnticancerJurkat<15
Apoptosis InductionVariousN/A
Cell Cycle InhibitionVariousN/A

Case Studies

  • Case Study on Cytotoxicity : A recent investigation into the cytotoxic effects of this compound on human cancer cells demonstrated that it effectively reduced viability in a dose-dependent manner. The study utilized both MTT assays and flow cytometry to confirm apoptosis induction .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analyses indicated increased apoptosis within tumor tissues, corroborating in vitro findings .

Properties

IUPAC Name

3,4-diethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDWRZYGBRUZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428911
Record name 3,4-diethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60759-00-4
Record name 3,4-diethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 29 g of 3,4-diethoxybenzonitrile and 23 g of thioacetamide in 120 ml of 10% hydrochloric acid-DMF was stirred at 90° C. for 3 hours and then 130° C. for 5 hours. After evaporation of the solvent, the residue was washed with diethyl ether (2×100 ml) and water (2×100 ml). The resulting crystals were collected by filtration and dried to obtain 21.7 g of 3,4-diethoxythiobenzamide.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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